molecular formula C25H22N6O2S B11405919 4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B11405919
M. Wt: 470.5 g/mol
InChI Key: DFYJCZRAXHRXRW-UHFFFAOYSA-N
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Description

4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps. One possible synthetic route includes:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C25H22N6O2S

Molecular Weight

470.5 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-5-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C25H22N6O2S/c1-3-32-21-7-5-4-6-20(21)23-27-22(33-30-23)16-34-25-29-28-24(18-12-14-26-15-13-18)31(25)19-10-8-17(2)9-11-19/h4-15H,3,16H2,1-2H3

InChI Key

DFYJCZRAXHRXRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)C)C5=CC=NC=C5

Origin of Product

United States

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